

# A Comparative Spectroscopic Analysis of Benzopinacolone and its Precursors

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## Compound of Interest

Compound Name: Benzopinacolone

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A detailed guide for researchers and drug development professionals on the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic signatures of **benzopinacolone**, with a comparative analysis against its precursors, benzophenone and benzopinacol.

This guide provides a comprehensive overview of the key spectroscopic features of **benzopinacolone**, a rearranged product of benzopinacol, which itself is synthesized from benzophenone. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and assessing purity. This document presents a side-by-side comparison of their IR and NMR data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

## Spectroscopic Data Comparison

The following tables summarize the characteristic IR and NMR spectral data for **benzopinacolone**, benzophenone, and benzopinacol. This quantitative data allows for a clear and objective comparison of their molecular structures.

Table 1: Infrared (IR) Spectroscopy Data

| Compound        | Key Absorptions (cm <sup>-1</sup> )                                | Functional Group Assignment  |
|-----------------|--|--|
| Benzopinacolone | 3087-3018 (medium), 1670 (strong), 1581 (strong), 1320 (strong)[1] | Aromatic C-H stretch, Carbonyl (C=O) stretch, Aromatic C=C stretch, C-H bend |
| Benzophenone    | ~3000-3100, ~1700-1750, ~1450-1600                                 | Aromatic C-H stretch, Carbonyl (C=O) stretch, Aromatic C=C stretch           |
| Benzopinacol    | 3417-3460 (broad), 1800-1950 (overtones)[2]                        | O-H stretch (hydroxyl), Aromatic overtones                                   |

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound        | Chemical Shift (δ, ppm) | Multiplicity         | Integration      | Assignment                         |
|-----------------|-------------------------|----------------------|------------------|------------------------------------|
| Benzopinacolone | ~7.8, 7.2               | multiplet, multiplet | Aromatic protons |                                    |
| Benzophenone    | 7.790, 7.57, 7.46       | Aromatic protons     |                  |                                    |
| Benzopinacol    | 7.45-6.98, 3.02         | multiplet, singlet   | 20H, 2H          | Aromatic protons, Hydroxyl protons |

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound        | Chemical Shift ( $\delta$ , ppm)                             | Assignment   |
|-----------------|--|--|
| Benzopinacolone | 198.8, 143.1, 137.4, 131.6, 131.0, 130.8, 127.7, 126.6, 71.0 | Carbonyl carbon, Aromatic carbons, Quaternary carbon |
| Benzophenone    | 196.5, 137.5, 132.4, 130.0, 128.3                            | Carbonyl carbon, Aromatic carbons                    |
| Benzopinacol    | 144.17, 128.61, 127.29, 126.93, 83.05                        | Aromatic carbons, Carbon bearing hydroxyl group      |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the compounds by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (**benzopinacolone**, benzophenone, or benzopinacol) is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer. For **benzopinacolone**, a PerkinElmer 1600 Series FT-IR spectrometer was used with the sample prepared as a KBr pellet.[1] The spectrum for benzopinacol was recorded on an FTIR 8400s Shimadzu using a KBr pellet.[2]
- **Data Analysis:** The resulting spectrum, a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

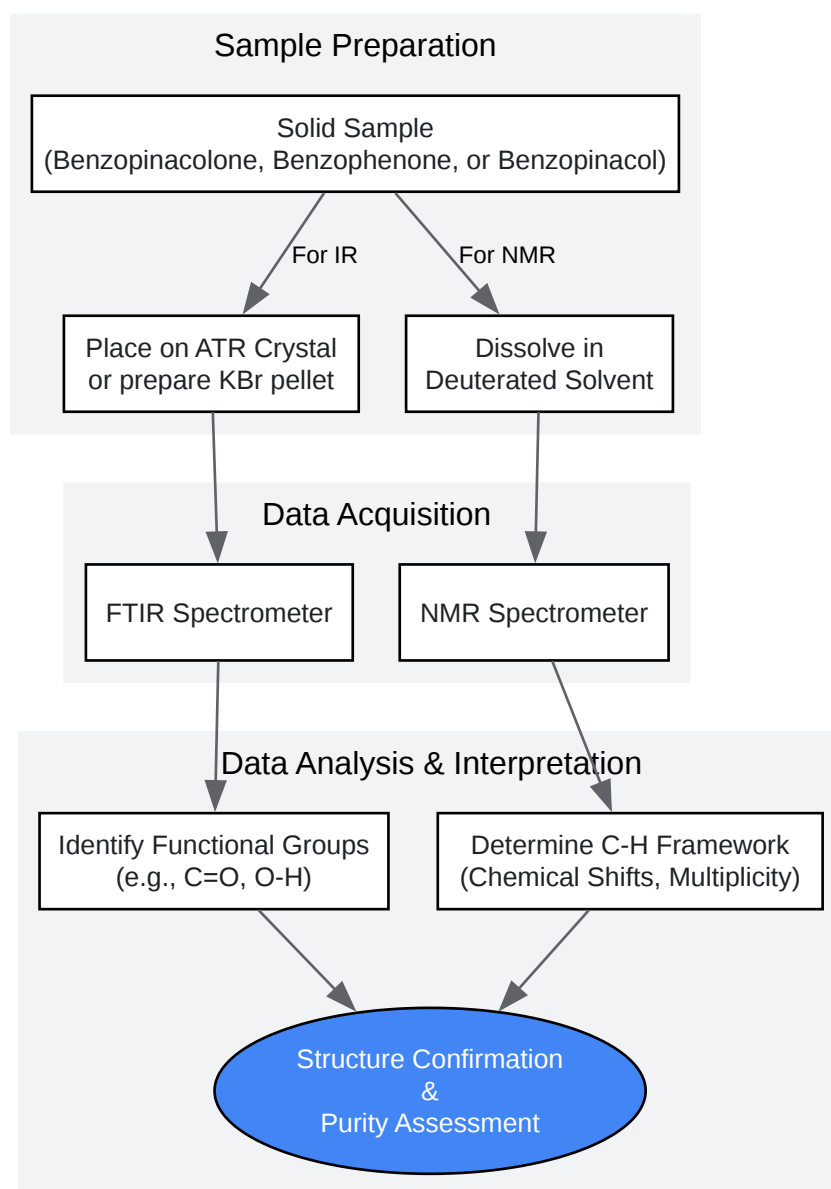
Objective: To determine the carbon-hydrogen framework of the molecules.

Method: Solution-State  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy

- **Sample Preparation:** A small amount of the sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on an NMR spectrometer. For the analysis of **benzopinacolone** and benzopinacol, a Bruker DPX-300 MHz spectrometer was used.
- **Data Analysis:** The chemical shifts ( $\delta$ ), signal multiplicities, and integration values in the  $^1\text{H}$  NMR spectrum, and the chemical shifts in the  $^{13}\text{C}$  NMR spectrum are analyzed to elucidate the structure of the molecule.

## Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to data interpretation.



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Caption: Experimental workflow for spectroscopic analysis.

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## References

- 1. Synthesis of Benzopinacolone from benzophenone | Lab Reports Organic Chemistry | Docsity [docsity.com]
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